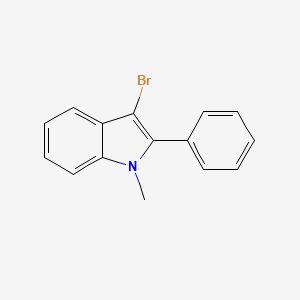

3-bromo-1-methyl-2-phenyl-1H-indole

Description

Significance of Indole (B1671886) Core in Organic Synthesis and Medicinal Chemistry

The indole framework, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a versatile scaffold in organic synthesis. Its reactivity allows for functionalization at various positions, enabling the construction of intricate molecular architectures. researchgate.netcapes.gov.br This adaptability has made it a frequent target in the development of new synthetic methodologies. sci-hub.seyoutube.com

Indole as a Privileged Structure in Drug Discovery

In medicinal chemistry, the indole nucleus is recognized as a "privileged structure." nih.govingentaconnect.comeurekaselect.com This term, coined by Evans and co-workers, describes molecular frameworks that can bind to multiple, unrelated biological targets with high affinity. ingentaconnect.com The indole scaffold's ability to interact with a wide range of receptors and enzymes has led to its incorporation into numerous clinically significant drugs. nih.goveurekaselect.commdpi.com These include agents for treating cancer, inflammation, microbial infections, and neurological disorders. researchgate.netmdpi.commdpi.com The versatility of the indole ring allows for the fine-tuning of pharmacological activity through the introduction of various substituents. mdpi.com

Natural Occurrence and Biological Importance of Indole Derivatives

Indole derivatives are widespread in nature, playing crucial roles in various biological processes. nih.govresearchgate.net The essential amino acid tryptophan, a fundamental building block of proteins, features an indole core. nih.gov This amino acid also serves as a biosynthetic precursor to a multitude of secondary metabolites, including the neurotransmitter serotonin, which regulates mood and sleep, and the hormone melatonin. mdpi.comnih.gov Plant-derived indole alkaloids, such as the anticancer agents vincristine (B1662923) and vinblastine, and the antihypertensive drug reserpine, further highlight the biological significance of this heterocyclic system. nih.govmdpi.com

Overview of Halogenated Indole Derivatives

The introduction of halogen atoms, particularly bromine, onto the indole scaffold can significantly modulate the biological activity of the resulting derivatives. nih.govnih.gov Halogenation can alter a molecule's lipophilicity, electronic properties, and metabolic stability, often leading to enhanced potency and improved pharmacokinetic profiles. nih.gov

Importance of Brominated Indoles in Bioactive Molecules

Brominated indoles are a prominent class of halogenated derivatives with a diverse range of biological activities. nih.govnih.gov Marine organisms are a rich source of brominated indole alkaloids, many of which exhibit potent pharmacological effects. nih.gov The presence of bromine can enhance the bioactivity of a compound; for instance, bromination of certain natural products has been shown to significantly increase their biological effects. nih.govnih.gov In synthetic medicinal chemistry, the incorporation of bromine into the indole ring is a common strategy to develop new therapeutic agents with improved properties. nih.govresearchgate.net

Focus on 3-Bromo-1-methyl-2-phenyl-1H-indole

Within the vast family of indole derivatives, this compound has emerged as a compound of particular interest for detailed study. theclinivex.comuni.lu This specific substitution pattern, featuring a bromine atom at the 3-position, a methyl group on the indole nitrogen, and a phenyl ring at the 2-position, creates a unique combination of steric and electronic features.

Rationale for Comprehensive Study of this Specific Compound

The rationale for a comprehensive investigation of this compound stems from several key factors. The 2-phenylindole (B188600) scaffold itself is a known pharmacophore found in compounds with a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. omicsonline.orgnih.govresearchgate.net The addition of a bromine atom at the 3-position is of particular interest. The C2-C3 double bond of the indole ring is a common site for enzymatic oxidation and bromination. escholarship.org The presence of a bromine atom at this position can influence the molecule's reactivity and interaction with biological targets. Furthermore, the N-methylation of the indole ring prevents the formation of certain intermolecular hydrogen bonds, which can affect its binding properties and solubility. A detailed study of this specific compound allows for a systematic exploration of how this unique combination of substituents influences its chemical properties and potential biological activity.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-methyl-2-phenylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN/c1-17-13-10-6-5-9-12(13)14(16)15(17)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYJVFMQOKCVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609844-40-8 | |

| Record name | 3-bromo-1-methyl-2-phenyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Reaction Mechanisms of 3 Bromo 1 Methyl 2 Phenyl 1h Indole

Reactivity of the Bromine Atom at C-3

The bromine atom at the C-3 position is the most reactive site for many chemical reactions, primarily serving as a leaving group in nucleophilic substitutions and as a handle for cross-coupling reactions.

Nucleophilic Substitution Reactions

The C-3 bromine atom of 3-bromo-1-methyl-2-phenyl-1H-indole can be displaced by various nucleophiles. nii.ac.jp This reactivity is characteristic of 3-haloindoles, where the electron-rich nature of the indole (B1671886) ring facilitates the departure of the halide ion. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism. The specific conditions, such as the choice of base and solvent, can significantly influence the reaction's efficiency and outcome. nii.ac.jp For instance, the use of a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) is common for activating nitrogen-centered nucleophiles. nii.ac.jp

It has been observed that in some cases, nucleophilic attack can also occur at the C-2 position, especially with certain nucleophiles and reaction conditions. A proposed mechanism for such a reaction involves the initial attack of the nucleophile at the 2-position, leading to the displacement of a group at that position. nii.ac.jp

Cross-Coupling Reactions

The bromine atom at C-3 provides a versatile anchor for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. researchgate.netresearchgate.net

Common cross-coupling reactions involving 3-bromoindoles include:

Suzuki-Miyaura Coupling: This reaction pairs the bromoindole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. This method is widely used for the synthesis of biaryl compounds. The choice of catalyst, ligands, and base is crucial for achieving high yields. nih.govmdpi.com

Sonogashira Coupling: This reaction involves the coupling of the bromoindole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a C-C triple bond. mdpi.com

Liebeskind-Srogl Cross-Coupling: This reaction allows for the coupling of thioesters with boronic acids under palladium catalysis, offering an alternative route to biaryl compounds. nih.gov

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Table 1: Examples of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, base | C-C |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst | C-C (alkyne) |

| Liebeskind-Srogl | Thioester, Boronic acid | Pd catalyst, Cu(I) thiophene-2-carboxylate | C-C |

Electrophilic Aromatic Substitution on the Indole Ring (if C-3 is blocked)

While the C-3 position is the most electron-rich and typically the primary site for electrophilic attack in indoles, the presence of the bromine atom in this compound directs electrophilic substitution to other positions on the indole ring. researchgate.netpearson.com The delocalization of the nitrogen lone pair electrons increases the electron density of the pyrrole (B145914) ring, making it more susceptible to electrophilic attack than the benzene (B151609) ring. researchgate.netbhu.ac.in

Influence of Substituents (Methyl at N-1, Phenyl at C-2, Bromine at C-3) on Reactivity

The substituents on the indole ring of this compound significantly influence its reactivity in electrophilic aromatic substitution reactions.

Methyl Group at N-1: The N-methyl group is an electron-donating group, which further activates the indole ring towards electrophilic attack compared to an N-H indole. nih.gov It also prevents N-deprotonation under basic conditions.

Phenyl Group at C-2: The phenyl group at C-2 can influence the regioselectivity of electrophilic attack through steric hindrance and electronic effects. Generally, bulky substituents at the C-2 position can sterically hinder attack at the C-3 position, although in this case, it is already blocked.

Bromine Atom at C-3: The bromine atom is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho-, para-director due to its electron-donating resonance effect. uci.edu With the C-3 position blocked, electrophilic attack is directed to the C-4, C-5, C-6, or C-7 positions of the benzene ring portion of the indole. The precise location of substitution will depend on the specific electrophile and reaction conditions.

Reactions Involving the Phenyl Substituent at C-2

The phenyl group at the C-2 position can undergo typical electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The indole nucleus acts as a substituent on the phenyl ring, influencing the regioselectivity of these reactions. The indole ring is generally considered to be electron-withdrawing, which would direct incoming electrophiles to the meta-positions of the phenyl ring. However, the specific reaction conditions and the nature of the electrophile will ultimately determine the outcome.

Stability and Degradation Pathways

The stability of this compound is an important consideration for its synthesis, storage, and application. Forced degradation studies, which involve subjecting the compound to more severe conditions than typical stability testing, can provide insights into its degradation pathways. nih.gov

Potential degradation pathways for this compound could involve:

Hydrolysis: Under acidic or basic conditions, the bromine atom could potentially be hydrolyzed to a hydroxyl group, although this is generally difficult for aryl halides.

Oxidation: The electron-rich indole ring is susceptible to oxidation, which can lead to the formation of various degradation products. The specific products would depend on the oxidizing agent used.

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The stability of similar isoindole derivatives has been shown to be influenced by the substituents present. nih.gov Generally, bulkier substituents on the nitrogen atom can increase stability. nih.gov

It is important to note that pure 3-bromo-1-(tert-butyldimethylsilyl)indole, a related compound, can be stored under argon at 4°C without significant decomposition, but traces of 3-bromoindole can promote rapid degradation. orgsyn.org This suggests that impurities can play a significant role in the stability of bromoindoles.

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons and their neighboring environments within the 3-bromo-1-methyl-2-phenyl-1H-indole molecule. The spectrum of a related compound, 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, shows a singlet for the methyl (CH₃) protons at 4.02 ppm. mdpi.com The aromatic protons of this related compound appear in the range of 7.23 to 7.70 ppm. mdpi.com For 3-methyl-2-phenyl-1H-indole, the methyl protons present as a singlet at 2.53 ppm, and the aromatic protons are observed between 7.20 and 8.11 ppm. rsc.org

Interactive Data Table: ¹H NMR Chemical Shifts

| Functional Group | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| N-CH₃ | ~4.02 | Singlet | mdpi.com |

| Aromatic-H | ~7.20-8.11 | Multiplet | mdpi.comrsc.org |

| C-CH₃ | ~2.53 | Singlet | rsc.org |

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments in the molecule. In the analysis of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, the methyl carbon (CH₃) resonates at 35.3 ppm. mdpi.com The various aromatic and indole (B1671886) ring carbons appear over a wider range, from 85.0 ppm to 150.2 ppm. mdpi.com For the similar compound 3-methyl-2-phenyl-1H-indole, the methyl carbon signal is at 9.81 ppm, while the aromatic and indole carbons are found between 108.79 and 135.99 ppm. rsc.org

Interactive Data Table: ¹³C NMR Chemical Shifts

| Functional Group | Chemical Shift (ppm) | Reference |

|---|---|---|

| N-CH₃ | 35.3 | mdpi.com |

| Indole & Phenyl Carbons | 85.0 - 150.2 | mdpi.com |

| C-CH₃ | 9.81 | rsc.org |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure by showing correlations between different nuclei.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the phenyl and indole ring systems.

HMQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. For instance, the signal for the N-methyl protons in the ¹H NMR spectrum would correlate with the N-methyl carbon signal in the ¹³C NMR spectrum.

HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different fragments of the molecule. For example, HMBC can show correlations from the N-methyl protons to the C2 and C7a carbons of the indole ring, and from the protons on the phenyl ring to the C2 carbon of the indole, confirming the connectivity of these structural units.

While specific 2D NMR data for this compound is not detailed in the provided results, the application of these techniques is a standard and essential procedure for the unambiguous structural assignment of such molecules. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. For the related compound 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, the protonated molecule ([M+H]⁺) was observed at an m/z of 311, confirming its molecular weight. mdpi.com HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile displays characteristic absorption bands. mdpi.com A notable feature is the strong absorption at 2212 cm⁻¹, which is indicative of a nitrile (C≡N) group. mdpi.com The aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region. mdpi.com For 3-methyl-2-phenyl-1H-indole, the IR spectrum shows C-H stretching vibrations of the aromatic ring around 3035-3075 cm⁻¹ and in the 680-1000 cm⁻¹ region. researchgate.net

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | ~3035-3075 | researchgate.net |

| Nitrile (C≡N) Stretch (in related nitrile derivative) | 2212 | mdpi.com |

| Aromatic C=C Stretch | ~1400-1600 | mdpi.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, analysis of analogous compounds provides significant insight into its likely solid-state conformation and packing.

The core indole ring system (composed of fused benzene (B151609) and pyrrole (B145914) rings) is expected to be essentially planar. iucr.org A key conformational feature of 2-phenyl substituted indoles is the rotational orientation of the phenyl ring relative to the indole plane. In numerous crystal structures of similar compounds, such as 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole and its derivatives, the phenyl rings adopt a nearly orthogonal orientation with respect to the indole ring system. iucr.org This is often due to steric hindrance between the substituents on both rings.

For this compound, a significant dihedral angle is anticipated between the plane of the 2-phenyl group and the plane of the 1H-indole core. Studies on related molecules, such as N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide, show dihedral angles between a phenyl ring and the indole system can range from approximately 70° to nearly 90°. iucr.orgresearchgate.net For instance, in one derivative, the sulfonyl-bound phenyl ring is almost perpendicular to the indole ring, with a dihedral angle of 87.68 (8)°. iucr.org

Table 1: Illustrative Dihedral Angles in Related Bromo-Indole Derivatives

| Compound | Rings | Dihedral Angle (°) | Reference |

| 2-[(E)-2-(2-bromophenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole | Indole & Phenylsulfonyl Ring | 87.68 (8) | iucr.org |

| N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide | Indole & N-bonded Benzene Ring | 85.96 (13) | researchgate.net |

| 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d] Current time information in Pasuruan, ID.nih.govdioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole | Indole & Phenylsulfonyl Ring | 72.24 (19) | nih.gov |

This table presents data from related compounds to illustrate expected values for this compound.

The crystal packing of this compound is expected to be governed by a combination of weak intermolecular forces.

Hydrogen Bonding: As the nitrogen atom is substituted with a methyl group, classical N–H···X hydrogen bonding is not possible. However, weaker C–H···π interactions are highly probable, where hydrogen atoms from methyl or aromatic groups interact with the electron-rich π-systems of the indole or phenyl rings. Such interactions are commonly observed in the crystal packing of indole derivatives. iucr.orgresearchgate.net

π-π Stacking: The presence of two aromatic systems (indole and phenyl) strongly suggests that π-π stacking interactions will be a significant feature in the solid-state structure. These can occur between parallel or offset indole-indole, phenyl-phenyl, or indole-phenyl rings of adjacent molecules. In related structures, slipped π–π stacking interactions between indole systems are a primary stabilizing force, with centroid-to-centroid distances around 3.5 Å. iucr.orgresearchgate.net

Halogen Bonding: The bromine atom at the 3-position is a potential halogen bond donor. Halogen bonding occurs when there is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule. In the crystal structures of other bromo-substituted indoles, short Br···O contacts have been observed, linking molecules into chains. researchgate.net In the absence of strong acceptors like oxygen, the bromine in this compound could potentially form weaker C–Br···π interactions with the aromatic rings of neighboring molecules. nih.gov

Table 2: Examples of Intermolecular Interactions in Related Bromo-Indole Derivatives

| Compound | Interaction Type | Distance (Å) | Reference |

| N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide | Aromatic π–π stacking | Centroid-Centroid: 3.503 (2) | researchgate.net |

| N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide | Halogen Bonding (Br···O) | 2.9888 (18) | researchgate.net |

| 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole derivatives | C—H⋯π | - | iucr.org |

| 3-(bromomethyl)-...-1-(phenylsulfonyl)-1H-indole derivative | C—Br⋯π | Br⋯Centroid: 3.691 (2) | nih.gov |

This table presents data from related compounds to illustrate expected interactions for this compound.

Vibrational Spectroscopy (e.g., Raman Spectroscopy)

Vibrational spectroscopy provides information about the molecular vibrations of a compound, which are specific to its structure and bonding.

No experimental Raman spectrum for this compound has been found in the reviewed literature. However, a predictive analysis can be made based on studies of simpler indoles. The Raman spectra of indole, 3-methylindole, and tryptophan have been extensively studied and their vibrational modes assigned. nih.gov

A future Raman analysis of this compound would be expected to show characteristic bands corresponding to:

Indole ring stretching and deformation modes.

Vibrations of the C-Br bond, typically found in the lower frequency region of the spectrum.

Vibrations associated with the N-methyl group.

Stretching and deformation modes of the 2-phenyl substituent.

Comparative analysis with the spectra of 1-methyl-2-phenylindole (B182965) and 3-bromo-1-methylindole would be crucial for the definitive assignment of its vibrational bands.

Computational Chemistry and Theoretical Studies

Prediction of Spectroscopic Parameters:Computational methods can predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a compound. For 3-bromo-1-methyl-2-phenyl-1H-indole, it would be possible to computationally predict its Nuclear Magnetic Resonance (NMR) chemical shifts, as well as its Infrared (IR) and Raman vibrational frequencies.

While the theoretical framework for these studies is robust, the actual data and detailed findings for this compound are not available in the public domain based on the conducted searches. Future research may address this gap in the scientific literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions. While direct computational studies specifically targeting the reaction mechanisms of this compound are not extensively documented in publicly available literature, a wealth of theoretical investigations into the reactions of analogous 3-bromoindoles and other aryl bromides provides a robust framework for understanding its reactivity. These studies, focused on common palladium-catalyzed cross-coupling reactions, offer significant insights into the probable mechanistic pathways, transition states, and the influence of various parameters on reaction outcomes.

The primary utility of computational modeling in this context is to map the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. This involves calculating the energies of reactants, intermediates, transition states, and products. Key reactions for a molecule like this compound, where the C-Br bond is a prime site for functionalization, include Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and its mechanism has been extensively studied computationally. For a substrate like this compound, the catalytic cycle, as elucidated by DFT calculations on similar aryl bromides, would proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.govrsc.org

Oxidative Addition: The initial step involves the insertion of a low-valent palladium(0) catalyst into the C-Br bond of the indole (B1671886). Computational studies on bromobenzene and other aryl bromides have shown this step to be crucial, with the activation barrier being influenced by the electron density at the carbon atom and the strength of the C-Br bond. nih.gov

Transmetalation: Following oxidative addition, the organopalladium(II) intermediate reacts with an organoboron species (activated by a base). DFT calculations have identified this as often being the rate-determining step, with the activation energy being sensitive to the nature of the base and the solvent. nih.gov

Reductive Elimination: The final step involves the formation of the new C-C bond and the regeneration of the palladium(0) catalyst. This step is typically found to be facile and highly exothermic. nih.gov

Computational models for the Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid provide representative energy barriers for these steps.

Interactive Data Table: Representative Activation Energies in Suzuki-Miyaura Coupling

| Mechanistic Step | Reactant Complex | Transition State | Product Complex | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Oxidative Addition | Pd(0) + Aryl Bromide | [Ar-Pd-Br]‡ | Ar-Pd(II)-Br | ~2.6 | Exothermic |

| Transmetalation | Ar-Pd(II)-Br + [Ar'B(OH)3]- | [Ar-Pd-Ar'-B(OH)3]‡ | Ar-Pd(II)-Ar' | ~36.8 | Endothermic/Exothermic |

| Reductive Elimination | Ar-Pd(II)-Ar' | [Ar-Ar']‡-Pd | Ar-Ar' + Pd(0) | ~17.7 | Highly Exothermic |

Note: The data presented are representative values from DFT studies on analogous aryl bromide systems and serve to illustrate the relative energetic profiles of the mechanistic steps. nih.gov

Heck Coupling:

The Heck reaction enables the arylation of alkenes. Computational studies on the Heck reaction of 3-bromoindazoles, a structurally related class of compounds, have provided valuable mechanistic insights that can be extrapolated to this compound. nih.govbeilstein-journals.org The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) center, followed by migratory insertion of the alkene into the Pd-C bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. DFT calculations have been employed to understand the regioselectivity and the role of additives in suppressing side reactions like dehalogenation. nih.govbohrium.com

Sonogashira Coupling:

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne. Theoretical studies using DFT have elucidated the mechanism, which typically involves a palladium catalyst and a copper co-catalyst. researchgate.netlibretexts.org The catalytic cycle comprises oxidative addition of the 3-bromoindole to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination. Computational models have been instrumental in comparing different potential pathways and in understanding the role of the amine base. researchgate.net

Buchwald-Hartwig Amination:

For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool. DFT calculations have been extensively used to investigate the mechanism of this reaction for various aryl halides. nih.govnih.gov The catalytic cycle is similar in principle to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by a base to form an amido complex, and reductive elimination to form the C-N bond. Computational studies have shed light on the role of bulky phosphine (B1218219) ligands in promoting the reductive elimination step and preventing catalyst decomposition. nih.govrug.nl

Medicinal Chemistry and Biological Activity of 3 Bromo 1 Methyl 2 Phenyl 1h Indole and Its Derivatives

Structure-Activity Relationships (SAR) of Halogenated Indoles

The biological activity of indole (B1671886) derivatives is profoundly influenced by the nature and position of substituents on the indole ring. Halogenation, in particular, can significantly modulate the physicochemical properties and, consequently, the therapeutic efficacy of these compounds. nih.gov

Impact of Bromine Position and Substitution Pattern on Biological Activity

The position of the bromine atom on the indole nucleus is a critical determinant of biological activity. Studies on various brominated indole derivatives have revealed distinct patterns in their pharmacological effects. For instance, in the context of anti-inflammatory activity, the placement of bromine on the benzene (B151609) ring of the indole scaffold has been shown to be significant. Research on brominated isatins, which are oxidized derivatives of indoles, demonstrated that the inhibitory activity against inflammatory mediators varied with the bromine position, with the order of potency being 5-bromo > 6-bromo > 7-bromo. nih.govnih.govmonash.eduresearchgate.net

Furthermore, a single bromine substitution at either the 5- or 6-position of the indole ring has been found to considerably enhance potency in certain contexts, such as kinase inhibition. nih.gov Conversely, the presence of two bromine atoms can sometimes lead to a slight reduction in inhibitory potency. nih.gov In the case of 3-bromo-1-methyl-2-phenyl-1H-indole, the bromine atom is located at the 3-position of the pyrrole (B145914) ring, a position known to be crucial for various biological interactions. The introduction of a bromine atom at the 3-position of an aryl-substituted indole has shown favorable results in terms of tyrosine kinase inhibition. mdpi.com

Influence of N-Methyl and Phenyl Substituents on SAR

The substituents at the N-1 and C-2 positions of the indole ring also play a pivotal role in defining the structure-activity relationships. The N-methylation of the indole nitrogen is a common strategy in medicinal chemistry and has been shown to be important for activities such as kinase inhibition. nih.gov The presence of a methyl group on the nitrogen can influence the molecule's lipophilicity and its ability to form hydrogen bonds, thereby affecting its binding to biological targets.

Potential Therapeutic Applications of Brominated Indole Derivatives

The unique structural features of brominated indoles have led to the exploration of their potential in various therapeutic areas. One of the most promising applications is in the management of inflammatory conditions.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide range of diseases. Several brominated indole derivatives have demonstrated significant anti-inflammatory properties. nih.govnih.govmonash.eduresearchgate.net The mechanism of action often involves the inhibition of key inflammatory mediators.

Nitric oxide (NO) is a crucial signaling molecule in the inflammatory process, and its overproduction can lead to tissue damage. dovepress.com A number of brominated indole compounds have been shown to effectively inhibit the production of NO in stimulated macrophages. nih.govnih.govmonash.eduresearchgate.net For example, purified mono-brominated indole and isatin (B1672199) compounds have displayed significant inhibitory activity against NO production. nih.govnih.govmonash.eduresearchgate.net Studies have indicated that certain indole derivatives can suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. nih.govtmu.edu.tw

The inhibitory effects of various indole derivatives on nitric oxide production are summarized in the table below.

| Compound | Cell Line | Stimulant | IC₅₀ (µg/mL) | Reference |

| Hypobranchial Gland Extract | RAW264.7 | LPS | 30.8 | nih.gov, nih.gov, monash.edu, researchgate.net |

| Egg Extract | RAW264.7 | LPS | 40 | nih.gov, nih.gov, monash.edu, researchgate.net |

| 6-Bromoindole | RAW264.7 | LPS | - | nih.gov, nih.gov, monash.edu, researchgate.net |

| 6-Bromoisatin | RAW264.7 | LPS | - | nih.gov, nih.gov, monash.edu, researchgate.net |

IC₅₀ values represent the concentration required to inhibit 50% of NO production. A lower value indicates greater potency. Data for specific IC₅₀ values for 6-Bromoindole and 6-Bromoisatin were not provided in the source material, but their significant inhibitory activity was noted.

Tumor Necrosis Factor α (TNFα) is a pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous inflammatory diseases. youtube.comyoutube.comyoutube.comyoutube.com The inhibition of TNFα is a validated therapeutic strategy for conditions such as rheumatoid arthritis and inflammatory bowel disease. nih.gov Research has shown that extracts from marine mollusks containing brominated indoles can inhibit the production of TNFα. nih.govnih.govmonash.eduresearchgate.net Specifically, a hypobranchial gland extract demonstrated an IC₅₀ of 43.03 µg/mL for the inhibition of TNFα production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.govnih.govmonash.edu Simple brominated indoles have been identified as promising leads for the development of drugs that target TNFα. nih.gov

The inhibitory effects of a brominated indole-containing extract on TNFα production are presented below.

| Compound | Cell Line | Stimulant | IC₅₀ (µg/mL) | Reference |

| Hypobranchial Gland Extract | RAW264.7 | LPS | 43.03 | nih.gov, nih.gov, monash.edu |

IC₅₀ value represents the concentration required to inhibit 50% of TNFα production.

Inhibition of Prostaglandin E2 (PGE2)

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever. Its synthesis is primarily catalyzed by cyclooxygenase (COX) enzymes, COX-1 and COX-2. Consequently, the inhibition of these enzymes is a key strategy for anti-inflammatory drugs. Derivatives of 2-phenyl-1H-indole have been designed as analogs of the well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933), targeting COX enzymes to reduce PGE2 production. nih.gov

A study involving a series of 3-methyl-2-phenyl-1-substituted-indole derivatives demonstrated significant anti-inflammatory properties. These compounds were evaluated for their ability to inhibit COX-1 and COX-2 in vitro. Notably, derivatives featuring a methanesulfonyl group exhibited the most potent inhibitory activities against both COX isoenzymes, suggesting their potential to effectively reduce PGE2-mediated inflammation. nih.gov The results highlight the therapeutic potential of the 2-phenylindole (B188600) scaffold in modulating inflammatory pathways. nih.gov

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by 3-Methyl-2-phenyl-indole Derivatives

| Compound | R-Group | COX-1 Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) |

|---|---|---|---|

| 10d | 4-(methylsulfonyl)benzyl | 0.43 | 0.13 |

| 10e | 3-(methylsulfonyl)benzoyl | 0.49 | 0.16 |

| 10f | 4-(methylsulfonyl)benzoyl | 0.38 | 0.11 |

| Indomethacin | (Reference) | 0.21 | 0.34 |

Data sourced from a study on indomethacin analogs. nih.gov

Modulation of NFκB Translocation

The transcription factor nuclear factor-kappa B (NF-κB) plays a critical role in regulating the expression of genes involved in inflammation and cancer. nih.gov The inactivation of the NF-κB pathway can suppress tumor initiation and progression, making it a prime target for therapeutic intervention. nih.govnih.gov Indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), are known to inhibit NF-κB signaling by preventing the translocation of NF-κB to the nucleus. nih.gov

Research has identified the 2-phenylindole scaffold as a promising starting point for the development of potent NF-κB inhibitors. nih.gov In a study using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, 2-phenylindole itself was found to inhibit NF-κB with a moderate IC₅₀ value. Subsequent chemical modifications, particularly the introduction of an oxime or cyano group at the 3-position, led to derivatives with significantly enhanced inhibitory activity against NF-κB. nih.gov These findings underscore the potential of substituted 2-phenylindoles to modulate inflammatory and oncogenic signaling pathways.

Table 2: Inhibition of NFκB by 2-Phenylindole Derivatives

| Compound | Description | NFκB Inhibition IC₅₀ (µM) |

|---|---|---|

| 1 | 2-Phenylindole | 25.4 ± 2.1 |

| 5 | 2-Phenylindole-3-carboxaldehyde oxime | 6.9 ± 0.8 |

| 7 | 2-Phenyl-1H-indole-3-carbonitrile | 8.5 ± 2.0 |

| 10at | 2-(6-Methoxy-naphthalen-2-yl)-1H-indole | 0.6 ± 0.2 |

Data sourced from a study on inhibitors of nitric oxide synthase and NFκB. nih.gov

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The emergence of multidrug-resistant pathogens presents a major global health challenge, necessitating the discovery of new antimicrobial agents. nih.gov Indole derivatives have demonstrated a broad spectrum of antimicrobial activities. nih.govdergipark.org.tr The introduction of a bromine atom to the indole ring, in particular, has been shown to significantly enhance antimicrobial potency. mdpi.com

Various studies have highlighted the effectiveness of brominated indole derivatives against a range of microbes. For instance, compounds containing a 3-bromo-2,5-dihydro-1H-2,5-pyrroledione and indole substructure exhibit potent antibacterial activity against resistant strains of Staphylococcus aureus and other Gram-positive bacteria, with minimal inhibitory concentrations (MICs) lower than some common antibiotics. nih.gov Another study on 3-bromo-1-ethyl-1H-indole reported moderate antimicrobial activity against Aspergillus niger and Phytophora eryhtrospora. nih.gov Furthermore, research on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives showed that the introduction of a bromine atom significantly increased activity against S. aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans. mdpi.com While direct antiviral data for this compound is limited, the inhibition of PGE2, a pathway targeted by viruses like influenza A to evade the immune system, suggests a potential indirect antiviral mechanism. nih.gov

Table 3: Antimicrobial Activity of Selected Indole Derivatives

| Compound Class/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 3-Bromo-4-(1H-3-indolyl)-2,5-dihydro-1H-2,5-pyrrolediones | Staphylococcus aureus (resistant strains) | < Vancomycin/Ciprofloxacin | nih.gov |

| 3-Bromo-1-ethyl-1H-indole | Aspergillus niger, Phytophora eryhtrospora | Moderate Activity | nih.gov |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole (Brominated derivative 3ao) | Staphylococcus aureus | 0.98 | mdpi.com |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole (Brominated derivative 3aq) | Candida albicans | 3.9 | mdpi.com |

| 2-Phenyl-1H-indoles | Pseudomonas sp., Enterobacter sp. | > Benzimidazoles | researchgate.net |

MIC: Minimum Inhibitory Concentration.

Anticancer Activity

Indole derivatives are a significant class of compounds in cancer research, with their efficacy demonstrated against various cancer cell lines. nih.govmbimph.com The anticancer mechanisms of these compounds are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical signaling pathways such as PI3K/Akt and NF-κB. nih.govmbimph.com

The 3-bromo-1-ethyl-1H-indole derivative has shown substantial selective cytotoxicity against cancer cell lines. nih.gov Studies on other related structures further support the anticancer potential of this scaffold. For example, 3-methyl indole-based analogs have been evaluated for their potent activity against pancreatic cancer cell lines. researchgate.net The substitution pattern on the indole ring is crucial for activity. For instance, in a series of nicotinonitrile derivatives, a bromo-substitution on the phenyl ring attached to the indole core resulted in superior anticancer activity. mbimph.com These findings collectively suggest that the this compound framework is a promising candidate for the development of new anticancer agents. nih.govresearchgate.net

Table 4: Anticancer Activity of Selected Indole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 3-Bromo-1-ethyl-1H-indole (BEI) | Various cancer cell lines | Substantial selective cytotoxicity | nih.gov |

| 3-Methyl indole-based analog (Compound 41) | Mia PaCa-2 (Pancreatic) | 73.63 μM | nih.gov |

| Pyrazolinyl-indole derivative (Compound 17) | Leukemia | 78.76% growth inhibition at 10 μM | nih.gov |

IC₅₀: Half-maximal inhibitory concentration.

Other Biological Activities (e.g., Analgesic, Antidiabetic, Neuroprotective, Antifertility)

Beyond their anti-inflammatory, antimicrobial, and anticancer properties, indole scaffolds are known for a wide array of other biological effects. nih.gov Specifically, the 3-methyl-2-phenyl-1-substituted-indole derivatives that have shown potent anti-inflammatory activity also exhibit significant analgesic properties, as demonstrated in preclinical models. nih.gov The methanesulfonyl derivatives, in particular, were highlighted for their superior analgesic effects, warranting further development. nih.gov

The broader class of indole derivatives has been investigated for numerous other therapeutic applications. Reviews of the field highlight their potential in managing metabolic disorders like diabetes and in the treatment of neurodegenerative diseases. nih.govresearchgate.net While specific studies on the antidiabetic or neuroprotective effects of this compound are not prominent, the established versatility of the indole nucleus suggests that these are viable areas for future investigation.

Mechanistic Investigations of Biological Action

The diverse biological activities of this compound and its derivatives stem from their ability to interact with multiple molecular targets and signaling pathways.

Anti-inflammatory and Analgesic Action: The primary mechanism for the anti-inflammatory and analgesic effects of 2-phenylindole derivatives is the inhibition of COX-1 and COX-2 enzymes. nih.gov By blocking these enzymes, the compounds prevent the conversion of arachidonic acid into prostaglandins (B1171923) like PGE2, which are key mediators of pain and inflammation. nih.gov Additionally, the inhibition of the NF-κB pathway contributes to the anti-inflammatory effect by downregulating the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). nih.gov

Anticancer Action: The anticancer effects of indole derivatives are multifactorial. They are known to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family of proteins. mbimph.commdpi.com Furthermore, they interfere with critical cell survival signaling cascades, including the PI3K/Akt/mTOR and NF-κB pathways, which are often dysregulated in cancer. nih.govmbimph.com By inhibiting these pathways, indole compounds can halt cell proliferation, prevent invasion, and suppress angiogenesis. mbimph.com

Antimicrobial Action: The precise mechanisms of antimicrobial action are still being elucidated, but molecular docking studies suggest several potential targets. For indolylbenzo[d]imidazoles, possible targets include enzymes essential for bacterial survival such as (p)ppGpp synthetases/hydrolases, FtsZ proteins involved in cell division, or pyruvate (B1213749) kinases. mdpi.com The ability of some indole derivatives to act as efflux pump inhibitors in bacteria like S. aureus represents another important mechanism for overcoming antibiotic resistance. nih.gov

Drug Discovery and Development Potential

The this compound scaffold and its derivatives represent a class of molecules with significant drug discovery and development potential. The indole core is a "privileged scaffold" in medicinal chemistry, known for its ability to bind to numerous biological targets with high affinity. nih.govnih.gov

The research summarized here demonstrates that strategic modifications to this scaffold can yield compounds with potent and specific activities. The presence of a 2-phenyl group is a common feature in potent COX and NF-κB inhibitors. nih.govnih.gov The 3-bromo substitution has been shown to enhance both antimicrobial and anticancer activities. mdpi.commbimph.com The N-methylation at the 1-position provides another point for chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties.

The demonstrated efficacy in preclinical models for inflammation, cancer, and microbial infections suggests that derivatives of this compound are promising lead compounds. nih.govnih.govnih.gov Their ability to modulate key signaling pathways like NF-κB indicates their potential to treat complex diseases where these pathways are implicated. nih.gov Future research should focus on systematic structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive preclinical evaluation to fully characterize their therapeutic potential.

Lead Compound Identification and Optimization

The identification of this compound and its analogs as lead compounds often arises from screening libraries of compounds to find those that interact with specific biological targets. The 2-phenyl-indole core structure provides a foundation that allows for diverse chemical modifications to enhance biological activity and drug-like properties. researchgate.netrsc.org

Optimization of this lead compound involves a systematic process of chemical synthesis and biological testing. Key strategies in the optimization process include:

Modification of the Indole Ring: Alterations at the N1-position of the indole ring, such as substituting the methyl group with other functionalities, can significantly influence the compound's biological effects.

Substitution at the 3-Position: The bromine atom at the 3-position is a critical feature. Synthetic strategies have been developed to introduce a variety of substituents at this position to explore the structure-activity relationships (SAR). researchgate.net

Substitution on the 2-Phenyl Group: Introducing different chemical groups onto the phenyl ring at the 2-position allows for a fine-tuning of the molecule's steric and electronic properties, which can lead to improved interactions with biological targets.

For instance, in the development of analogs, the synthesis of 3-methyl-2-phenyl-1-substituted-indole derivatives has been pursued as potential anti-inflammatory and analgesic agents. nih.gov This highlights the versatility of the 2-phenyl-indole scaffold in generating compounds with therapeutic potential.

In vitro and In vivo Biological Evaluation

Derivatives of 2-phenyl-indole have been evaluated for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

In Vitro Studies:

Anticancer Activity: A structurally similar compound, 3-bromo-1-ethyl-1H-indole (BEI), has demonstrated significant selective cytotoxicity against cancer cell lines. nih.gov Studies on other related indole derivatives, such as substituted 1,3-dihydroindole-2-ones, have shown potent antiproliferative activity in the low nanomolar range against cell lines like MCF-7 (breast cancer) and PC3 (prostate cancer). researchgate.netbohrium.com The mechanism often involves the induction of apoptosis (programmed cell death) or necrosis. researchgate.netpeerj.com

Antimicrobial Activity: 2-phenyl-indole derivatives have shown promising activity against various microbial pathogens. For example, they have been effective against vancomycin-resistant Enterococcus faecium (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). omicsonline.org The proposed mechanism for this antibacterial action is the inhibition of bacterial DNA gyrase and topoisomerase IV. omicsonline.org Antifungal activity against strains like Candida albicans and Aspergillus fumigatus has also been reported. omicsonline.org A study on 3-bromo-1-ethyl-1H-indole showed moderate antimicrobial activity against Aspergillus niger. nih.gov

Anti-inflammatory and Analgesic Activity: A series of 3-methyl-2-phenyl-1-substituted-indole derivatives were synthesized and evaluated for their anti-inflammatory and analgesic properties, with some compounds showing significant activity. nih.gov

| Compound Class | Biological Activity | Cell Lines / Organisms | Key Findings |

| 3-Bromo-1-ethyl-1H-indole | Anticancer | Various cancer cell lines | Substantial selective cytotoxicity. nih.gov |

| 3-Bromo-1-ethyl-1H-indole | Antimicrobial | Aspergillus niger | Moderate antimicrobial activity. nih.gov |

| Substituted 1,3-dihydroindole-2-ones | Anticancer | MCF-7 (breast), PC3 (prostate) | Potent antiproliferative activity. researchgate.netbohrium.com |

| 2-Phenyl-indole derivatives | Antibacterial | VRE, MRSA | Inhibition of DNA gyrase and topoisomerase IV. omicsonline.org |

| 3-Methyl-2-phenyl-1-substituted-indoles | Anti-inflammatory, Analgesic | Not specified | Significant activity observed for some derivatives. nih.gov |

In Vivo Studies:

Antitumor Effect: The in vivo efficacy of optimized 1,3-dihydroindole-2-one derivatives has been demonstrated in animal models. For example, complete tumor regression was observed in a PC3 rat xenograft model with a racemic compound at a well-tolerated dose. researchgate.netbohrium.com These studies are crucial for confirming the therapeutic potential of compounds identified in in vitro assays. researchgate.netbohrium.comijpsonline.com

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Considerations

The ADMET properties of a compound are critical for its development as a potential drug. For this compound and its derivatives, these properties are influenced by their chemical structure.

Absorption and Distribution: The physicochemical properties of the indole scaffold generally allow for good absorption and distribution. The lipophilicity, which can be modulated by substituents, plays a key role in these processes.

Metabolism: Indole compounds are typically metabolized by cytochrome P450 enzymes in the liver. The metabolic stability of the compound is a key consideration in its design.

Toxicity: Early-stage toxicity assessment is essential. For example, the acute oral toxicity of a novel indole Schiff base manganese(III) complex was evaluated in an in vivo model to assess its safety profile. peerj.com The potential for a compound to have synergistic effects with existing chemotherapeutic drugs is also an important area of investigation. peerj.com

Predicted physicochemical properties for this compound, such as its molecular weight and XlogP (a measure of lipophilicity), are available in databases like PubChem. uni.lu

Applications in Materials Science

Utilization of Indole (B1671886) Derivatives in Functional Materials

Indole and its derivatives are versatile heterocyclic compounds that have garnered significant attention in the field of materials science. Their unique electronic and photophysical properties make them valuable building blocks for a wide range of functional organic materials. goettingen-research-online.dechim.it The indole nucleus can act as an effective electron donor (D) and can be combined with electron acceptor (A) units to create D-π-A architectures, which are fundamental to many modern organic electronics. nih.gov

The inherent characteristics of the indole scaffold, such as its planarity and rich π-electron system, are crucial for its applications. These features facilitate intermolecular interactions, such as π–π stacking, which is vital for charge transport in organic semiconductors. By modifying the indole core with various functional groups, its electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be finely tuned. researchgate.net This tunability is essential for designing materials with specific properties for targeted applications.

Indole derivatives have been successfully incorporated into several types of functional materials:

Organic Light-Emitting Diodes (OLEDs): Due to their excellent hole-transporting and luminescent properties, indole-based materials are used in the fabrication of efficient OLEDs. ktu.edu For instance, 2-phenylindole (B188600) derivatives have been employed as host materials in green phosphorescent OLEDs, leading to devices with low turn-on voltages and high brightness. ktu.edu

Organic Photovoltaics (OPVs): The electron-rich nature of the indole ring makes it a suitable component for donor materials in organic solar cells.

Fluorescent Probes and Sensors: The strong fluorescence emission of many indole derivatives allows them to be used as sensitive fluorescent probes for detecting ions, pH changes, and various biological molecules. nih.gov Their fluorescence can be modulated by the introduction of different substituents, leading to solvatochromism (color change with solvent polarity) and selective responses to specific analytes. nih.gov

Molecular Photoactuators: The indole core is a key component in organic photoswitches and molecular motors. goettingen-research-online.dechim.it These molecules can convert light energy into molecular motion, a property that is being explored for applications in areas like smart materials and targeted drug delivery. chim.it

The ability to functionalize the indole ring at various positions allows for the synthesis of a vast library of compounds with tailored properties for these advanced applications.

Potential Role of 3-Bromo-1-methyl-2-phenyl-1H-indole in Materials Synthesis

While direct applications of this compound in materials science are not extensively documented, its structure suggests a significant potential role as a versatile building block for the synthesis of advanced functional materials. This potential stems from the specific arrangement of its functional groups: the reactive C-Br bond at the 3-position, the electron-rich indole core, and the phenyl group at the 2-position.

The key to its utility lies in the reactivity of the bromine atom. The C-Br bond on the indole ring is an excellent handle for introducing a wide variety of functional groups through well-established palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis and materials chemistry. Potential transformations include:

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or heteroaryl groups. This would allow for the extension of the π-conjugated system, a common strategy for tuning the optical and electronic properties of organic semiconductors.

Sonogashira Coupling: Reaction with terminal alkynes to create indole-alkyne structures. nih.gov These are valuable for creating rigid, linear molecular wires and for the synthesis of more complex conjugated systems used in organic electronics. nih.gov

Heck Coupling: Reaction with alkenes to form new C-C bonds, enabling the synthesis of vinyl-substituted indoles which can serve as monomers for polymerization or as components in photoresponsive materials. nih.gov

Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based functional groups. This could be used to synthesize hole-transporting materials for OLEDs or to attach the indole core to other functional units.

Stille Coupling: Reaction with organostannanes to form new carbon-carbon bonds, providing another versatile route to complex conjugated molecules. nih.gov

Therefore, this compound is a highly promising precursor for creating a diverse range of materials. By leveraging the reactivity of the bromo substituent, chemists can systematically design and synthesize novel organic semiconductors, fluorescent dyes, and other functional materials with tailored properties for applications in OLEDs, OPVs, and sensors.

Analytical Methodologies for 3 Bromo 1 Methyl 2 Phenyl 1h Indole

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental tool for the analysis of indole (B1671886) derivatives. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for assessing the purity of 3-bromo-1-methyl-2-phenyl-1H-indole and related compounds. nih.gov

HPLC is a widely used method for determining the purity of non-volatile and thermally sensitive compounds like substituted indoles. For analogs such as 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, HPLC analysis has been successfully performed using two different methods to ensure high purity. mdpi.com These methods, an isocratic and a gradient elution, demonstrate the robustness of HPLC for purity assessment. mdpi.com

In a typical setup for related indole compounds, reverse-phase (RP) HPLC is utilized. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid like phosphoric acid or formic acid added to improve peak shape and resolution. sielc.com For mass spectrometry-compatible applications, formic acid is preferred over phosphoric acid. sielc.com Purity is often determined by measuring the area under the curve (AUC) at specific UV wavelengths, such as 254 nm and 280 nm. mdpi.com For instance, the purity of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile was confirmed to be greater than 98% using both isocratic and gradient HPLC methods. mdpi.com

Table 1: HPLC Purity Assessment of a Structurally Related Indole Derivative

| Analytical Method | Wavelength | Purity (AUC%) |

|---|---|---|

| Isocratic HPLC | 254 nm | 99.34% |

| Isocratic HPLC | 280 nm | 99.65% |

| Gradient HPLC | 254 nm | 98.70% |

Data derived from the analysis of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. mdpi.com

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify individual components within a sample. This method is suitable for volatile and thermally stable compounds. While specific GC-MS studies on this compound are not extensively detailed in the literature, the analysis of structurally similar compounds provides a framework for its application. For example, GC-MS has been used to identify various indole derivatives in complex mixtures, such as plant extracts. academicjournals.org In these analyses, compounds are identified by comparing their mass spectra with established libraries like the NIST database. academicjournals.org

The mass spectrum of a related compound, 3-methyl-2-phenyl indole, shows a dominant base ion fragment corresponding to the main molecular structure. researchgate.net For this compound, predictive models provide collision cross-section (CCS) values for various adducts, which is crucial information for mass spectrometry identification. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 286.02260 | 158.1 |

| [M+Na]⁺ | 308.00454 | 172.2 |

| [M-H]⁻ | 284.00804 | 167.9 |

| [M+NH₄]⁺ | 303.04914 | 179.6 |

| [M+K]⁺ | 323.97848 | 159.7 |

Data predicted using CCSbase. uni.lu

Elemental Analysis

Elemental analysis is a crucial technique used to determine the elemental composition of a compound, providing experimental confirmation of its empirical formula. This method measures the percentage by weight of elements such as carbon (C), hydrogen (H), and nitrogen (N). The experimentally found values are then compared to the theoretically calculated values based on the compound's proposed molecular formula.

For the molecular formula of this compound, C₁₅H₁₂BrN, the theoretical elemental composition can be calculated. Experimental validation for closely related bromo-indole derivatives has shown a high degree of accuracy, with found values closely matching the calculated percentages. For example, the elemental analysis of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile (C₁₆H₁₁BrN₂) and 3-bromo-1-(tert-butyldimethylsilyl)indole (C₁₄H₂₀BrNSi) yielded results that strongly supported their proposed structures. mdpi.comorgsyn.org

Table 3: Comparison of Calculated vs. Found Values from Elemental Analysis for Related Bromo-Indole Compounds

| Compound | Element | Calculated (%) | Found (%) |

|---|---|---|---|

| 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile mdpi.com | C | 61.76 | 61.79 |

| H | 3.56 | 3.47 | |

| N | 9.00 | 8.87 | |

| 3-Bromo-1-(tert-butyldimethylsilyl)indole orgsyn.org | C | 54.18 | 54.21 |

| H | 6.50 | 6.60 | |

| N | 4.51 | 4.62 |

Environmental and Toxicological Considerations Limited Scope

Biodegradation and Environmental Fate of Indole (B1671886) Derivatives (General)

Indole and its derivatives are recognized as environmental pollutants due to their widespread presence in industrial waste, coal tar, and as byproducts of biological processes. researchgate.netscispace.com Their fate in the environment is largely determined by microbial degradation, which can occur under both aerobic and anaerobic conditions. researchgate.netscispace.comfrontiersin.org

Microorganisms, including various bacteria and fungi, have evolved pathways to break down the indole structure. researchgate.netfrontiersin.org Under aerobic conditions, the degradation process is typically initiated by oxidation, often through hydroxylation of the indole ring, followed by cleavage of the heterocyclic ring. researchgate.netscispace.com Key intermediates in these pathways can include compounds like indoxyl, isatin (B1672199), and anthranilic acid. researchgate.netnih.gov Several bacterial genera, such as Cupriavidus, Alcaligenes, and Pseudomonas, have been identified as capable of mineralizing indole. researchgate.netnih.gov

Anaerobic degradation of indole has also been observed, particularly under methanogenic (producing methane) and sulfate-reducing conditions. nih.govnih.gov The degradation pathway under these conditions can be similar to aerobic routes, proceeding through intermediates like oxindole (B195798) and isatin. nih.gov The efficiency and rate of both aerobic and anaerobic degradation are influenced by environmental factors such as temperature and the presence of other carbon sources. scispace.comnih.gov

Persistence of Substituted Indoles in the Environment

The persistence of indole derivatives in the environment is significantly influenced by the nature and position of substituents on the indole core. nih.gov The presence of substituent groups can alter the molecule's susceptibility to microbial attack. nih.govnih.gov

Studies have shown that methylation, particularly at the N-1 or C-2 positions of the indole ring, can inhibit the initial hydroxylation step that is crucial for degradation. nih.gov This inhibition can lead to increased persistence of the compound in the environment. nih.gov For instance, 1-methylindole (B147185) and 2-methylindole (B41428) have been found to be resistant to degradation under certain anaerobic conditions. nih.gov

Halogenation also plays a critical role in the environmental persistence of organic compounds. Halogenated aromatics are generally more resistant to biodegradation than their non-halogenated counterparts. nih.gov However, some microorganisms have developed dehalogenation capabilities, enabling them to cleave the carbon-halogen bond as a key step in the degradation process. nih.govnih.gov Brominated indoles, which are known to be produced by marine organisms like cyanobacteria, have been detected in marine sediments and water. nih.govnih.gov The presence of these compounds in the environment is of interest, as some brominated indoles have been shown to exhibit toxic effects on aquatic life, such as zebrafish embryos, suggesting they can pose a risk to marine ecosystems. nih.gov The specific combination of a bromo-substituent at the C-3 position, a methyl group at the N-1 position, and a phenyl group at the C-2 position in 3-bromo-1-methyl-2-phenyl-1H-indole suggests a complex profile regarding its likely environmental persistence and biodegradability.

Q & A

Synthesis and Optimization

Basic Question: Q. What are the key steps in synthesizing brominated indole derivatives using Cu-catalyzed azide-alkyne cycloaddition (CuAAC)? Answer: The synthesis typically involves:

- Reagents : 3-(2-azidoethyl)-5-bromo-1H-indole, terminal alkynes (e.g., 3-ethynylanisole), CuI catalyst.

- Solvent System : PEG-400:DMF (2:1 ratio) for improved solubility and reaction efficiency.

- Conditions : Room temperature, 12-hour reaction time under stirring.

- Workup : Dilution with water, extraction with ethyl acetate, drying (Na₂SO₄), and solvent removal via rotary evaporation.

- Purification : Flash column chromatography (70:30 to 100% ethyl acetate:hexane gradient) to isolate the product .

Advanced Question: Q. How can researchers optimize reaction yields for sterically hindered indole derivatives? Answer:

- Catalyst Loading : Increase CuI to 2 equivalents to enhance reaction kinetics.

- Solvent Adjustment : Use PEG-400:DMF (1:1) to reduce viscosity and improve reagent diffusion.

- Temperature Control : Mild heating (30–40°C) can accelerate the reaction without promoting side products.

- Post-Reaction Processing : Remove residual DMF by heating the crude product to 90°C under vacuum to avoid interference during purification .

Structural Characterization

Basic Question: Q. What spectroscopic methods are critical for confirming the structure of 3-bromo-1-methyl-2-phenyl-1H-indole? Answer:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.80–7.50 ppm) and methyl groups (δ 3.72 ppm for OCH₃ in analogs).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 397.0653 for analogs) .

- TLC : Monitor reaction progress (Rf ~0.22–0.30 in ethyl acetate:hexane) .

Advanced Question: Q. How can crystallographic software (e.g., SHELX) resolve ambiguities in indole derivative structures? Answer:

- SHELXL Refinement : Use high-resolution X-ray data to refine bond lengths and angles, particularly for bromine-heavy atoms.

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional disorder in the phenyl or methyl groups .

- Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands for crystals with pseudo-symmetry .

Data Analysis and Reproducibility

Basic Question: Q. How should researchers address low yields in indole synthesis? Answer:

- Side Reaction Screening : Use LC-MS to detect byproducts (e.g., unreacted azide or alkyne).

- Catalyst Activity Check : Confirm CuI freshness via control reactions with known substrates .

Advanced Question: Q. What methodologies reconcile contradictory NMR data in brominated indoles? Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.

- Dynamic NMR : Probe rotational barriers in methyl or phenyl groups at variable temperatures.

- Comparative Analysis : Cross-validate with crystallographic data (e.g., C–Br bond lengths from SHELX-refined structures) .

Biological Activity Profiling

Basic Question: Q. How can researchers design assays to evaluate the antioxidant potential of this compound? Answer:

- DPPH Assay : Measure radical scavenging activity at 517 nm.

- Cellular Models : Use ischemia-reperfusion injury models (e.g., H9c2 cardiomyocytes) to assess cytoprotection .

Advanced Question: Q. What strategies improve the pharmacokinetic properties of brominated indoles? Answer:

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetate) to enhance solubility.

- Metabolic Stability Testing : Use liver microsomes to identify metabolic hotspots (e.g., bromine substitution reduces CYP450-mediated oxidation) .

Safety and Handling

Basic Question: Q. What safety protocols are essential for handling brominated indoles? Answer:

- GHS Compliance : Use PPE (gloves, goggles) due to acute oral toxicity (Category 4).

- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts .

Advanced Question: Q. How can researchers mitigate toxicity risks during scale-up? Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.